

In-Depth Technical Guide to the Characterization of C14H22N4O2 Isomers

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Compound of Interest

Compound Name:	<i>tert</i> -Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of two known isomers with the molecular formula C14H22N4O2: Cuprizone and 1,3,7-Tripropylxanthine. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental rationale and the significance of the findings, particularly in the context of drug discovery and development.

Part 1: Structural Elucidation and Physicochemical Properties

The molecular formula C14H22N4O2 presents multiple isomeric possibilities. This guide focuses on two commercially available and researched compounds: a chelating agent with neurotoxic properties and a synthetic xanthine derivative.

Isomer 1: Cuprizone (Bis(cyclohexanone)oxalyldihydrazone)

Cuprizone is a well-studied copper-chelating agent widely used in neuroscience research to induce demyelination in animal models, providing a valuable tool for studying neurodegenerative diseases like multiple sclerosis.[\[1\]](#)[\[2\]](#)

Chemical Structure:

- IUPAC Name: N',N"-bis(cyclohexylidene)ethanedithiazide[3]
- CAS Number: 370-81-0[3]
- Molecular Weight: 278.35 g/mol [3]
- SMILES: C1CCC(=NNC(=O)C(=O)NN=C2CCCCCC2)CC1[3]
- InChIKey: DSRJIHMZAQEUJV-UHFFFAOYSA-N[3]

Physicochemical Data Summary:

Property	Value	Source
Melting Point	210-214 °C	[4]
Appearance	White to off-white crystalline powder	Commercially available data
Solubility	Soluble in hot methanol and ethanol, insoluble in water.[4]	[4]

Isomer 2: 1,3,7-Tripropylxanthine

1,3,7-Tripropylxanthine belongs to the xanthine class of alkaloids, which includes naturally occurring compounds like caffeine and theophylline.[5] Synthetic derivatives like this are of interest for their potential to modulate adenosine receptors and other biological targets.[5]

Chemical Structure:

- IUPAC Name: 1,3,7-triethyl-3,7-dihydro-1H-purine-2,6-dione[6]
- PubChem CID: 11492842[6]
- Molecular Weight: 278.35 g/mol [6]
- SMILES: CCCN1C=NC2=C1C(=O)N(C(=O)N2CCC)CCC[6]

- InChIKey: PMJKNRZFAZJNRA-UHFFFAOYSA-N[\[6\]](#)

Physicochemical Data Summary:

Property	Value	Source
XLogP3	2.2	[6]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	3	[6]

Part 2: Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.

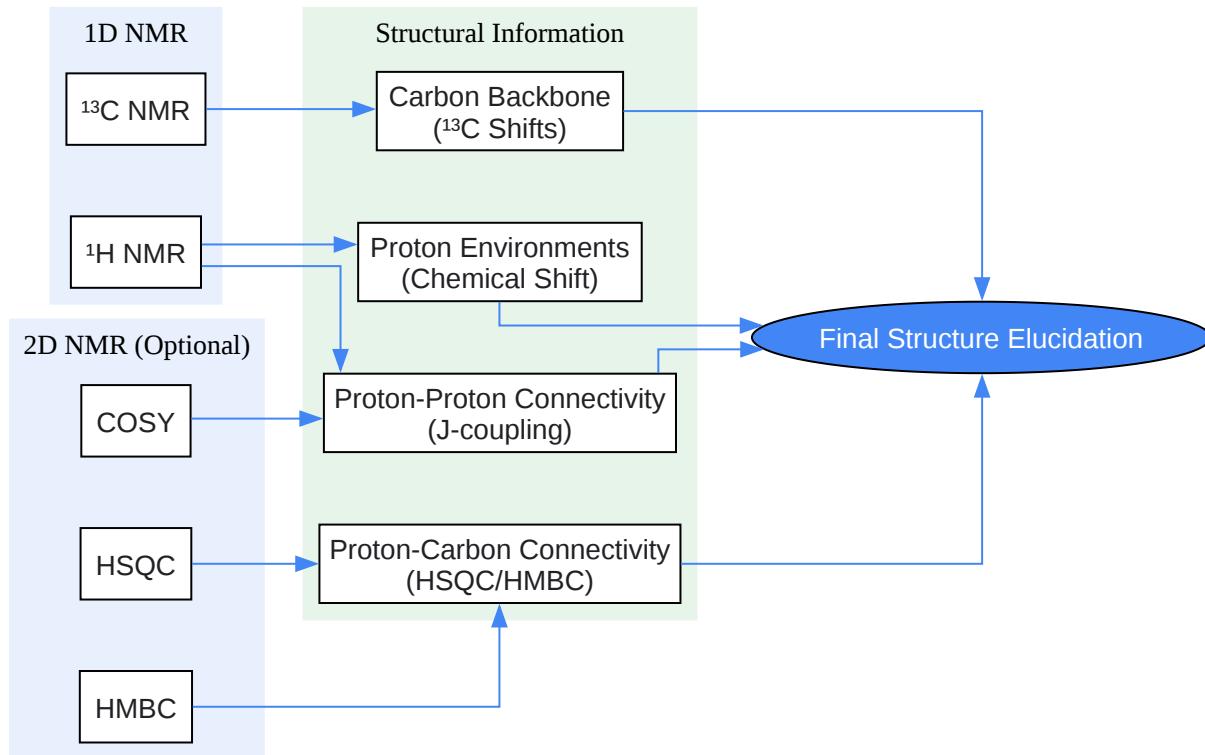
Cuprizone: The ^1H NMR spectrum of Cuprizone is expected to be relatively simple due to the molecule's symmetry. The cyclohexyl protons would appear as multiplets in the aliphatic region. A key feature would be the signal for the N-H protons, which may be broad and its chemical shift dependent on the solvent and concentration. A study on Cuprizone purity reported the presence of characteristic peaks, though specific shifts were not detailed in the abstract.[\[7\]](#) Another study involving a Cuprizone derivative mentioned ^1H NMR data with downfield-shifted protons, indicating the presence of a charged nitrogen in a heterocyclic ring, which provides a useful comparison for the parent compound.[\[1\]](#)

1,3,7-Tripropylxanthine: The ^1H NMR spectrum of 1,3,7-Tripropylxanthine would be more complex. We would expect to see distinct signals for the three propyl groups, each showing a triplet for the terminal methyl group and multiplets for the two methylene groups. A singlet for the C8-H proton in the purine ring would also be a characteristic feature. While specific experimental data is not readily available in the initial search, publications on the synthesis of similar xanthine derivatives confirm the use of ^1H NMR for characterization.[\[8\]](#)

Typical Experimental Protocol for ^1H NMR:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Workflow for NMR Data Interpretation:



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Caption: Workflow for structural elucidation using NMR spectroscopy.

Cuprizone: The ^{13}C NMR spectrum of Cuprizone would show signals for the carbonyl carbons, the imine carbons, and the carbons of the cyclohexyl rings. Due to symmetry, fewer signals than the total number of carbons would be expected.

1,3,7-Tripropylxanthine: The ^{13}C NMR spectrum of 1,3,7-Tripropylxanthine would display signals for the carbonyl carbons (C2 and C6), the carbons of the purine ring, and the carbons of the three distinct propyl groups. The chemical shifts of the carbonyl carbons would be in the downfield region, characteristic of such functional groups.^[9]

Typical Experimental Protocol for ^{13}C NMR:

The protocol is similar to that for ^1H NMR, but with a longer acquisition time due to the lower natural abundance and sensitivity of the ^{13}C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the molecular formula and gaining insights into the structure.

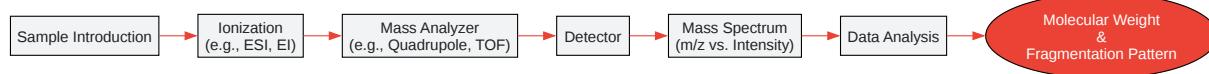
Expected Mass Spectra:

- Cuprizone: The mass spectrum of Cuprizone should show a molecular ion peak ($[\text{M}]^+$) or a protonated molecular peak ($[\text{M}+\text{H}]^+$) at m/z 278 or 279, respectively.^[10] Fragmentation may involve the cleavage of the N-N bond and the loss of cyclohexylidene or carbonyl groups.
- 1,3,7-Tripropylxanthine: The mass spectrum of 1,3,7-Tripropylxanthine is also expected to show a molecular ion peak at m/z 278. Fragmentation would likely involve the loss of the propyl side chains.

Typical Experimental Protocol for Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Mass Spectrometry Workflow:



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Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Spectra:

- Cuprizone: The IR spectrum of Cuprizone is expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm^{-1}), C=O stretching of the amide group (around 1650-1680 cm^{-1}), and C=N stretching of the imine group (around 1640-1690 cm^{-1}).
- 1,3,7-Tripropylxanthine: The IR spectrum of 1,3,7-Tripropylxanthine would be dominated by the strong absorption bands of the two carbonyl groups (C=O) in the purine ring, typically in the range of 1650-1720 cm^{-1} . C-H stretching vibrations of the propyl groups would be observed around 2850-3000 cm^{-1} .

Typical Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.
- Data Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional groups.

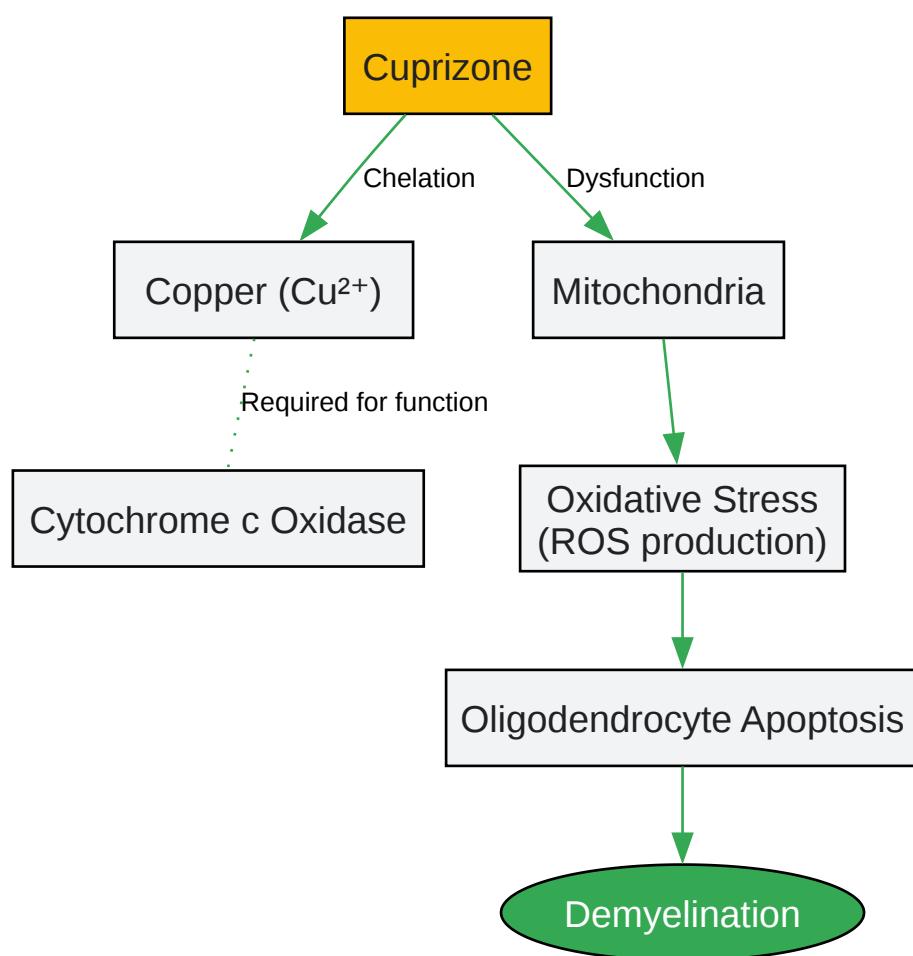
Part 3: Biological Activity and Significance

Understanding the biological context of these isomers is critical for drug development professionals.

Cuprizone: A Tool for Studying Demyelination

Cuprizone's primary significance lies in its ability to selectively induce oligodendrocyte apoptosis and subsequent demyelination in the central nervous system of rodents.^[2] This toxic effect is believed to be mediated by its copper-chelating properties, which disrupt the function of copper-dependent enzymes, such as cytochrome c oxidase, leading to mitochondrial dysfunction and oxidative stress.^[11] The cuprizone model is extensively used to study the mechanisms of demyelination and remyelination, and to screen potential therapeutic agents for diseases like multiple sclerosis.^[12]

Signaling Pathway Implicated in Cuprizone-Induced Demyelination:



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Caption: Proposed mechanism of Cuprizone-induced demyelination.

1,3,7-Tripropylxanthine: A Potential Adenosine Receptor Modulator

Xanthine and its derivatives are known for their diverse pharmacological activities, including acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.^[5] Caffeine, a well-known xanthine, exerts its stimulant effects primarily through the blockade of adenosine A₁ and A_{2A} receptors. Synthetic derivatives like 1,3,7-tripropylxanthine are synthesized and studied to explore their potential for enhanced potency, selectivity, and novel therapeutic applications in areas such as neurodegenerative diseases, respiratory disorders, and as anti-inflammatory agents.^{[5][13]}

Part 4: Conclusion and Future Directions

This guide has provided a detailed framework for the characterization of two isomers of C₁₄H₂₂N₄O₂, Cuprizone and 1,3,7-Tripropylxanthine. While substantial information is available for Cuprizone, particularly regarding its biological application, the detailed experimental characterization data for 1,3,7-Tripropylxanthine is less accessible in the public domain and represents an area for further investigation. For drug development professionals, the contrasting profiles of these two isomers underscore the critical importance of comprehensive characterization to understand the structure-activity relationships that govern their biological effects. Future research on novel xanthine derivatives could lead to the discovery of new therapeutic agents with improved pharmacological profiles.

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